molecular formula C10H10N2O2 B1660863 2H-1-Benzopyran-3-carboximidamide-N-hydroxy- CAS No. 84748-20-9

2H-1-Benzopyran-3-carboximidamide-N-hydroxy-

Cat. No.: B1660863
CAS No.: 84748-20-9
M. Wt: 190.20 g/mol
InChI Key: QKPLWEBVHQGZKF-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboximidamide-N-hydroxy- is a versatile chemical compound with diverse applications in scientific research. Its unique structure allows for the synthesis of novel materials, drug discovery, and investigation of biological processes.

Chemical Reactions Analysis

2H-1-Benzopyran-3-carboximidamide-N-hydroxy- undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2H-1-Benzopyran-3-carboximidamide-N-hydroxy- has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of novel materials and as a building block for complex organic molecules.

    Biology: The compound is utilized in the study of biological processes and interactions at the molecular level.

    Medicine: It plays a role in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is employed in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboximidamide-N-hydroxy- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

2H-1-Benzopyran-3-carboximidamide-N-hydroxy- can be compared with other similar compounds, such as:

    2H-1-Benzopyran-3-carboximidamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    2H-1-Benzopyran-3-carboximidamide-N-methyl: Contains a methyl group instead of a hydroxyl group, leading to different chemical properties and applications.

The uniqueness of 2H-1-Benzopyran-3-carboximidamide-N-hydroxy- lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

84748-20-9

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N'-hydroxy-2H-chromene-3-carboximidamide

InChI

InChI=1S/C10H10N2O2/c11-10(12-13)8-5-7-3-1-2-4-9(7)14-6-8/h1-5,13H,6H2,(H2,11,12)

InChI Key

QKPLWEBVHQGZKF-UHFFFAOYSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C(=N/O)/N

SMILES

C1C(=CC2=CC=CC=C2O1)C(=NO)N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=NO)N

84748-20-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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